tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a dimethylamino substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired tert-butyl ester.
Another method involves the use of Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl ester group can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazole-5-carboxylate: This compound shares a similar structure with tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate, with a thiazole ring instead of a piperidine ring.
tert-Butoxybis(dimethylamino)methane: This compound contains a tert-butyl group and dimethylamino groups, similar to the target compound.
Uniqueness
tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both the tert-butyl ester and dimethylamino groups provides a balance of stability, reactivity, and solubility, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl (4E)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8+ |
InChI Key |
OYVVKCJFSGWRSI-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\N(C)C)/C(=O)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.